3-Bromo-2-methoxyphenol

Description

BenchChem offers high-quality 3-Bromo-2-methoxyphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-methoxyphenol including the price, delivery time, and more detailed information at info@benchchem.com.

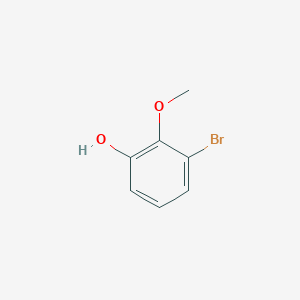

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHTZHONAUQNTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619275 | |

| Record name | 3-Bromo-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88275-88-1 | |

| Record name | 3-Bromo-2-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88275-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-2-methoxyphenol CAS number and properties

An In-Depth Technical Guide to 3-Bromo-2-methoxyphenol: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Introduction

3-Bromo-2-methoxyphenol is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. As a functionalized phenol, it serves as a versatile building block for the construction of more complex molecular architectures. The strategic placement of the hydroxyl, methoxy, and bromo groups allows for a wide range of selective chemical transformations, making it a valuable intermediate in the synthesis of novel organic materials and potential pharmaceutical agents. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, predicted spectroscopic data for characterization, and a discussion of its reactivity and potential applications, grounded in established chemical principles.

Chemical Identity and Properties

The fundamental identity and physicochemical properties of 3-Bromo-2-methoxyphenol are crucial for its use in a laboratory setting. These properties dictate storage conditions, solvent selection, and appropriate analytical techniques for characterization.

Identifiers and Structure

The unique arrangement of functional groups on the phenyl ring defines the reactivity of 3-Bromo-2-methoxyphenol.

Caption: Chemical structure of 3-Bromo-2-methoxyphenol.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 88275-88-1 | [1][2][3] |

| Molecular Formula | C₇H₇BrO₂ | [1][3] |

| Molecular Weight | 203.03 g/mol | [3] |

| IUPAC Name | 3-bromo-2-methoxyphenol | [3] |

| Synonyms | 3-Bromo-2-methoxy-phenol, Phenol, 3-bromo-2-methoxy- | [1][4] |

| InChI Key | KCHTZHONAUQNTD-UHFFFAOYSA-N |[1][2] |

Physicochemical Properties

A summary of the key physical and computed properties is presented below. It is important to note that while experimental data for melting point is available, other properties like boiling point and solubility are not widely reported and are estimated based on structurally similar compounds.

Table 2: Physical and Chemical Properties

| Property | Value | Source/Notes |

|---|---|---|

| Physical Form | Solid below 35 °C, liquid above 36 °C | [1] |

| Melting Point | 35-36 °C | [1] |

| Boiling Point | Not experimentally reported. Estimated to be >250 °C at atmospheric pressure. Likely requires vacuum distillation. | Based on related compounds like 3-methoxyphenol (244 °C).[5] |

| Solubility | Not quantitatively reported. Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) and slightly soluble in water. | Inferred from chemical structure. |

| pKa | Not experimentally reported. Estimated to be ~9.5. | The electron-withdrawing bromine atom may slightly lower the pKa compared to 3-methoxyphenol (pKa 9.65).[6] |

| LogP (computed) | 2.2 | [3] |

| Storage | 4 °C, stored under nitrogen, away from light. |[1] |

Predicted Spectroscopic Analysis for Structural Verification

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the phenolic hydroxyl group.

-

Aromatic Region (δ 6.8-7.2 ppm): The three aromatic protons will appear as a complex multiplet system. Based on the substitution pattern, we expect to see a triplet (or doublet of doublets) for the proton at C4, and two doublets (or doublet of doublets) for the protons at C5 and C6.

-

Phenolic Proton (δ ~5.5-6.0 ppm): A broad singlet, whose chemical shift is dependent on concentration and solvent. This peak will be exchangeable with D₂O.

-

Methoxy Protons (δ ~3.9 ppm): A sharp singlet integrating to three protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule.

-

Aromatic Carbons (δ 100-160 ppm): Six signals are expected in this region. The carbon bearing the hydroxyl group (C1) and the carbon bearing the methoxy group (C2) will be the most downfield. The carbon attached to the bromine (C3) will be significantly upfield relative to an unsubstituted carbon due to the "heavy atom effect," likely appearing around δ 110-115 ppm.

-

Methoxy Carbon (δ ~56 ppm): A single peak corresponding to the methyl group of the methoxy substituent.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

O-H Stretch (3200-3500 cm⁻¹): A broad, strong absorption band characteristic of the phenolic hydroxyl group.

-

C-H Stretch (Aromatic & Aliphatic) (2850-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the methoxy C-H.

-

C=C Stretch (Aromatic) (1450-1600 cm⁻¹): Several sharp to medium absorptions.

-

C-O Stretch (1000-1250 cm⁻¹): Strong bands corresponding to the aryl-ether and phenol C-O bonds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will be critical for confirming the molecular weight and elemental composition.

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, this will appear as a characteristic doublet of peaks of nearly equal intensity, one at m/z 202 (for ⁷⁹Br) and one at m/z 204 (for ⁸¹Br).

-

Fragmentation: Common fragmentation pathways would include the loss of a methyl radical (-CH₃) from the methoxy group to give a fragment at m/z 187/189, and potentially the loss of a CHO radical.

Synthesis and Manufacturing

The synthesis of 3-Bromo-2-methoxyphenol requires regioselective control. One documented laboratory-scale synthesis utilizes a Baeyer-Villiger oxidation as the key step.

Synthesis via Baeyer-Villiger Oxidation

This protocol starts from the commercially available 2-bromo-6-formyl-anisole. The core transformation involves the oxidation of an aldehyde to a formate ester, which is subsequently hydrolyzed to the target phenol.

Caption: Workflow for the synthesis of 3-Bromo-2-methoxyphenol.

Detailed Experimental Protocol: [7]

-

Reaction Setup: A solution of 2-bromo-6-formyl-anisole (1.0 eq) in dichloromethane (CH₂Cl₂) is prepared in a round-bottom flask.

-

Buffering: Sodium dibasic phosphate (Na₂HPO₄) is added as a buffer. Expertise & Experience: The Baeyer-Villiger oxidation is sensitive to pH. The buffer prevents the strongly acidic trifluoroacetic acid byproduct from causing undesired side reactions.

-

Oxidation: Trifluoroperacetic acid, a powerful oxidant, is added to the mixture. The reaction is stirred overnight at room temperature. Causality: The peroxyacid attacks the carbonyl carbon of the aldehyde, forming a "Criegee intermediate." The hydrogen atom then migrates preferentially, inserting an oxygen atom between the carbonyl carbon and the hydrogen, yielding a formate ester.[1][8][9]

-

Workup: The reaction is quenched by the addition of 10% aqueous sodium carbonate. Diethyl ether is added, and the mixture is stirred for 1.5 hours to ensure complete hydrolysis of the intermediate formate ester.

-

Purification: The layers are separated. The organic layer is extracted with 1 N aqueous sodium hydroxide. Trustworthiness: This step is self-validating. Only the desired phenolic product will be deprotonated by the strong base and move into the aqueous layer, effectively separating it from non-acidic impurities.

-

Isolation: The basic aqueous extracts are combined and re-acidified (e.g., with 2N HCl) to a pH of ~2, causing the phenol to precipitate or oil out.

-

Final Extraction: The acidified aqueous layer is extracted with diethyl ether. The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the final product, 3-bromo-2-methoxyphenol.

Alternative Synthetic Strategies

While the Baeyer-Villiger route is documented, other strategies could be envisioned, such as the direct, regioselective bromination of 2-methoxyphenol (guaiacol). However, this reaction is notoriously difficult to control, often yielding the 4-bromo isomer as the major product due to steric hindrance from the methoxy group and electronic activation at the para position. Achieving the 3-bromo isomer would likely require a multi-step process involving protecting groups or a directed ortho-metalation strategy.

Chemical Reactivity and Applications in Drug Development

The utility of 3-Bromo-2-methoxyphenol lies in the distinct reactivity of its functional groups, which can be addressed sequentially to build molecular complexity.

Reactivity at Functional Group Sites

-

Phenolic Hydroxyl Group: The acidic proton can be easily removed by a base to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation or O-acylation to form ethers and esters, respectively.

-

Aryl Bromide: The C-Br bond is a key site for transition metal-catalyzed cross-coupling reactions. This is arguably its most important feature for drug development, enabling the formation of C-C, C-N, and C-O bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl structures.

-

Buchwald-Hartwig Amination: Reaction with amines using a palladium catalyst to form arylamines.

-

Sonogashira Coupling: Reaction with terminal alkynes using palladium and copper catalysts to form aryl alkynes.

-

-

Aromatic Ring: The ring itself can undergo further electrophilic aromatic substitution, though the positions are heavily influenced by the existing directing groups.

Potential Applications in Medicinal Chemistry

While specific, large-scale applications of 3-Bromo-2-methoxyphenol are not widely documented, its structural motifs are present in various bioactive molecules. Aryl bromides and substituted phenols are common intermediates in the synthesis of kinase inhibitors, GPCR ligands, and other drug classes. For instance, related isomers like 4-bromo-2-methoxyphenol are used in the synthesis of Schiff base metal complexes with potential anticancer activity and are valuable intermediates for complex drug molecules.[10][11] The unique ortho-methoxy, meta-bromo substitution pattern of 3-Bromo-2-methoxyphenol makes it a valuable tool for creating sterically hindered and electronically tuned structures, which can be crucial for achieving target selectivity and favorable pharmacokinetic properties in drug candidates.

Safety, Handling, and Storage

Proper handling of 3-Bromo-2-methoxyphenol is essential to ensure laboratory safety.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

|---|---|---|---|

| Signal Word | - | Warning | [1] |

| Pictogram | GHS07 | [1] | |

| Hazard Statements | H302 | Harmful if swallowed. | [1] |

| H315 | Causes skin irritation. | [1] | |

| H319 | Causes serious eye irritation. | [1] | |

| H335 | May cause respiratory irritation. | [1] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1] |

| P280 | Wear protective gloves/eye protection/face protection. | [1] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [1] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1] |

Handling Protocol

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles at all times.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

Storage Protocol

-

Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 4 °C.[1]

-

Atmosphere: For long-term stability, storing under an inert atmosphere of nitrogen is recommended to prevent slow oxidation.[1]

Conclusion

3-Bromo-2-methoxyphenol is a synthetically valuable building block characterized by its trifunctional nature. While detailed experimental data on some of its properties remain sparse, its chemical identity is well-defined, and a reliable synthetic protocol exists. Its true potential is realized in its application as an intermediate, where the aryl bromide provides a handle for sophisticated cross-coupling reactions and the phenolic hydroxyl allows for classical functionalization. For researchers in drug discovery and materials science, 3-Bromo-2-methoxyphenol offers a unique substitution pattern for creating novel and complex molecular entities.

References

- 3-Bromo-2-methoxyphenol | 88275-88-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/ciah987eb2ce]

- Synthesis of 3-bromo-2-methoxyphenol. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-3-bromo-2-methoxyphenol]

- 3-Bromo-2-methoxyphenol. Merck. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ciah987eb2ce]

- Baeyer-Villiger oxidation. Wikipedia. [URL: https://en.wikipedia.

- 3-Bromo-2-methoxyphenol. Sunway Pharm Ltd. [URL: https://www.3wpharm.com/product/75001.html]

- 2-Bromo-3-methoxyphenol | C7H7BrO2 | CID 15073622. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15073622]

- 2-Bromo-3-methoxyphenol 97 GC 135999-16-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds004698]

- 3-Methoxyphenol | 150-19-6. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5852627_EN.htm]

- 3-Bromo-2-methoxyphenol | C7H7BrO2 | CID 21877534. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Bromo-2-methoxyphenol]

- Baeyer-Villiger Oxidation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Baeyer-Villiger Oxidation. Chemistry Steps. [URL: https://www.chemistrysteps.

- 4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2-methoxyphenol]

- An In-depth Technical Guide to the Synthesis and Characterization of 3-Methoxyphenol. Benchchem. [URL: https://www.benchchem.

- 2-Bromo-4-methoxyphenol | C7H7BrO2 | CID 297382. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4-methoxyphenol]

- The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [URL: https://www.inno-pharmchem.com/news/the-role-of-3-bromo-2-methoxypyridine-in-modern-pharmaceutical-synthesis]

- Application Notes and Protocols: Reactions and Mechanisms Involving the 3-Methoxyphenyl Moiety. Benchchem. [URL: https://www.benchchem.com/uploads/application-notes/Application_Notes_and_Protocols__Reactions_and_Mechanisms_Involving_the_3-Methoxyphenyl_Moiety.pdf]

- Benchmarking 4-Bromo-2-methoxyphenol: A Comparative Guide to its Efficiency in Drug Synthesis. Benchchem. [URL: https://www.benchchem.com/uploads/technical-guides/Benchmarking_4-Bromo-2-methoxyphenol__A_Comparative_Guide_to_its_Efficiency_in_Drug_Synthesis.pdf]

- Phenol, 3-bromo-. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C591208&Type=MASS]

- Synthesis routes of 4-Bromo-3-methoxyphenol. Benchchem. [URL: https://www.benchchem.com/synthesis/4-bromo-3-methoxyphenol]

- 3-Bromo-2-methoxyphenol. BLD Pharm. [URL: https://www.bldpharm.com/products/88275-88-1.html]

- 3-Bromo-2-methoxyphenol - CAS:88275-88-1. Sunway Pharm Ltd. [URL: https://www.3wpharm.com/product/75001.html]

- 2-Bromo-3-methoxyphenol | C7H7BrO2 | CID 15073622. PubChem, NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3-methoxyphenol]

- 4-Bromo-2-methoxyphenol 98 7368-78-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/384581]

- Electronic Supplementary Information. The Royal Society of Chemistry. [URL: https://www.rsc.

- A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI. [URL: https://www.mdpi.com/1422-8599/2016/3/M896/pdf]

- 150-19-6 3-Methoxyphenol C7H8O2, Formula,NMR,Boiling Point,Density,Flash Point. Guidechem. [URL: https://www.guidechem.com/products/150-19-6.html]

- 3-Bromo-2-methoxy-phenol | 88275-88-1. Manchester Organics. [URL: https://www.manchesterorganics.com/products/v-building-blocks-1/phenols/3-bromo-2-methoxy-phenol]

- 3-Methoxyphenol(150-19-6) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/150-19-6_13cnmr.htm]

- Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI. [URL: https://www.mdpi.com/1422-0067/25/9/4688/pdf]

- Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI. [URL: https://www.mdpi.com/1422-0067/25/9/4688]

Sources

- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 2. 3-Bromo-2-methoxyphenol | 88275-88-1 [sigmaaldrich.com]

- 3. 3-Bromo-2-methoxyphenol | C7H7BrO2 | CID 21877534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-2-methoxyphenol - CAS:88275-88-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. guidechem.com [guidechem.com]

- 6. 3-Methoxyphenol | 150-19-6 [chemicalbook.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032148) [hmdb.ca]

- 11. mdpi.com [mdpi.com]

3-Bromo-2-methoxyphenol chemical structure and IUPAC name

An In-Depth Technical Guide to 3-Bromo-2-methoxyphenol: Structure, Synthesis, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical compound 3-Bromo-2-methoxyphenol. It delves into its core chemical identity, synthesis, analytical characterization, and its strategic importance as a versatile building block in the landscape of medicinal chemistry. The information presented herein is synthesized from established chemical literature and supplier data to ensure technical accuracy and practical relevance.

Core Chemical Identity and Physicochemical Properties

3-Bromo-2-methoxyphenol is a halogenated derivative of guaiacol (2-methoxyphenol). The strategic placement of the bromine atom at the 3-position, adjacent to the hydroxyl group and meta to the methoxy group, imparts a unique reactivity profile that is highly valuable in organic synthesis.

The formal identification and primary properties of this compound are cataloged below. Its International Union of Pure and Applied Chemistry (IUPAC) name is 3-bromo-2-methoxyphenol .[1]

Chemical Structure

The structural arrangement of 3-Bromo-2-methoxyphenol is fundamental to its chemical behavior. The molecule consists of a benzene ring substituted with a hydroxyl group, a methoxy group, and a bromine atom.

Caption: Synthetic workflow for 3-Bromo-2-methoxyphenol.

Role in Drug Development and Medicinal Chemistry

The true value of 3-Bromo-2-methoxyphenol for drug development professionals lies in its potential as a versatile intermediate. The three functional groups—hydroxyl, methoxy, and bromo—serve as handles for a variety of chemical transformations to build molecular complexity. The bromine atom is particularly significant, as it is an excellent leaving group for cross-coupling reactions.

Key Synthetic Transformations:

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is ideally suited for reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings. These reactions are cornerstones of modern medicinal chemistry for assembling biaryl structures or introducing nitrogen-containing heterocycles, which are common motifs in bioactive molecules.

-

Ullmann Condensation: This copper-catalyzed reaction allows for the formation of C-O bonds, enabling the synthesis of diaryl ethers. [2]* Nucleophilic Aromatic Substitution (SNA_r): While less reactive than activated systems, under specific conditions, the bromine can be displaced by strong nucleophiles.

-

Modification of Hydroxyl and Methoxy Groups: The phenolic hydroxyl group can be readily alkylated, acylated, or used in Mitsunobu reactions. The methoxy group can be cleaved to reveal a second phenolic hydroxyl, creating a catechol derivative, which opens up another avenue for diversification.

The strategic use of related brominated methoxyphenols in the synthesis of complex drugs, such as the tyrosine kinase inhibitor Bosutinib, highlights the utility of this class of compounds. [2]Although a different isomer is used in that specific published route, the chemical principles and the value of the bromo-methoxyphenol scaffold are directly transferable.

Caption: Key reactive sites on 3-Bromo-2-methoxyphenol for further synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety. 3-Bromo-2-methoxyphenol is classified as a hazardous substance.

GHS Hazard Information

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Source: Sigma-Aldrich

Laboratory Best Practices:

-

Handling: Always handle this chemical in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [3]Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store at 4°C under a nitrogen atmosphere to prevent degradation. * First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

3-Bromo-2-methoxyphenol is more than a simple chemical; it is a strategic tool for the synthesis of complex molecular architectures. Its well-defined structure, predictable reactivity, and the versatility of its functional groups make it a valuable intermediate for researchers in drug discovery and development. Understanding its properties, synthesis, and safe handling procedures, as outlined in this guide, enables scientists to effectively leverage this compound in their synthetic campaigns to create novel and impactful molecules.

References

-

PrepChem.com. Synthesis of 3-bromo-2-methoxyphenol. Available from: [Link]

-

PubChem, National Institutes of Health. 3-Bromo-2-methoxyphenol | C7H7BrO2 | CID 21877534. Available from: [Link]

Sources

An In-depth Technical Guide to 3-Bromo-2-methoxyphenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxyphenol is a halogenated aromatic compound that holds significant potential as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional substitution pattern on the benzene ring—comprising a hydroxyl, a methoxy, and a bromo group—offers multiple reactive sites for tailored molecular elaboration. This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and potential applications of 3-Bromo-2-methoxyphenol, offering insights for its strategic utilization in research and development.

Physicochemical Properties

The physical and chemical properties of 3-Bromo-2-methoxyphenol are fundamental to its handling, reactivity, and application. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 88275-88-1 | [1][2] |

| Molecular Formula | C₇H₇BrO₂ | [1][2] |

| Molecular Weight | 203.03 g/mol | [1][2] |

| Appearance | Solid at temperatures below 35°C, liquid above 36°C | [2] |

| Melting Point | 35-36 °C | [2] |

| Storage Conditions | 4°C, under an inert atmosphere (e.g., nitrogen) | [2] |

Solubility Profile

While specific quantitative solubility data for 3-Bromo-2-methoxyphenol is not extensively documented, its solubility can be inferred from its structure and the general principles governing substituted phenols. The presence of the hydroxyl group allows for hydrogen bonding, rendering it soluble in polar organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether, tetrahydrofuran), and chlorinated solvents (dichloromethane, chloroform). Its solubility in water is expected to be limited due to the hydrophobic nature of the brominated benzene ring, a common characteristic of phenols with larger hydrophobic substituents.[1][3]

Acidity and pKa

Spectral Characterization

Definitive spectral data for 3-Bromo-2-methoxyphenol is not widely published. However, based on the known spectral properties of its isomers and related compounds, the expected spectral features can be predicted.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic region would display a complex splitting pattern due to the three adjacent protons on the benzene ring. The methoxy group would appear as a singlet, typically in the range of 3.8-4.0 ppm. The phenolic hydroxyl proton would also be a singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached bromine, hydroxyl, and methoxy groups. The carbon of the methoxy group would appear in the upfield region, typically around 55-60 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the methoxy group (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching vibrations for the ether and phenol (in the 1000-1300 cm⁻¹ region).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of a methyl group from the methoxy moiety and other characteristic cleavages of the aromatic ring.

Synthesis and Reactivity

Synthesis of 3-Bromo-2-methoxyphenol

A documented method for the synthesis of 3-Bromo-2-methoxyphenol involves the Baeyer-Villiger oxidation of 2-bromo-6-formyl-anisole.[4]

Figure 1: Synthesis of 3-Bromo-2-methoxyphenol.

Experimental Protocol: Synthesis via Baeyer-Villiger Oxidation [4]

-

A solution of 2-bromo-6-formyl-anisole (0.037 g) in methylene chloride (1 ml) is prepared.

-

Sodium dibasic phosphate (0.54 g) and trifluoroperacetic acid (1.3 ml) are added to the solution.

-

The mixture is stirred overnight.

-

A 10% aqueous solution of sodium carbonate (5 ml) and diethyl ether (5 ml) are added, and the mixture is stirred for 1.5 hours.

-

The layers are separated, and the ether portion is extracted with 1 N aqueous sodium hydroxide.

-

The hydroxide extracts are acidified and then extracted with ether.

-

Concentration of the final ether extracts yields 3-Bromo-2-methoxyphenol.

Chemical Reactivity

The reactivity of 3-Bromo-2-methoxyphenol is dictated by its three functional groups:

-

Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. It can undergo O-alkylation, O-acylation, and other related transformations.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy groups. However, the steric hindrance from the ortho-methoxy group and the deactivating effect of the bromine atom will influence the regioselectivity of such reactions.

-

Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions under certain conditions and is particularly well-suited for participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Figure 2: Key Reaction Pathways of 3-Bromo-2-methoxyphenol.

Applications in Drug Development and Organic Synthesis

While specific applications of 3-Bromo-2-methoxyphenol are not as widely reported as its isomers, its structural motifs are present in various biologically active molecules. Brominated and methoxylated phenols are key intermediates in the synthesis of a range of pharmaceuticals. For instance, the related isomer, 4-bromo-2-methoxyphenol, is a known precursor in the synthesis of the tyrosine kinase inhibitor Bosutinib.[5] This highlights the potential of 3-Bromo-2-methoxyphenol as a valuable starting material for the synthesis of novel drug candidates.

The strategic positioning of the three functional groups allows for sequential and site-selective modifications, making it an attractive scaffold for building molecular complexity in the discovery of new bioactive compounds. Its ability to participate in cross-coupling reactions makes it particularly useful for generating libraries of compounds for high-throughput screening.

Safety and Handling

3-Bromo-2-methoxyphenol is classified as harmful and an irritant.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors, and prevent contact with skin and eyes.

Conclusion

3-Bromo-2-methoxyphenol is a chemical compound with significant untapped potential in the fields of drug discovery and organic synthesis. Its well-defined physicochemical properties and versatile reactivity make it a valuable tool for the construction of complex molecular architectures. While further research is needed to fully explore its applications and to establish a comprehensive library of its spectral and reactivity data, this guide provides a solid foundation for researchers and scientists looking to incorporate this promising building block into their synthetic strategies.

References

-

PrepChem. Synthesis of 3-bromo-2-methoxyphenol. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

PubChem. 3-Bromo-2-methoxyphenol. [Link]

-

BYJU'S. Physical and Chemical Properties of Phenol. [Link]

-

American Chemical Society. Solubilities of Substituted Phenols in Supercritical Carbon Dioxide. [Link]

-

YouTube. Unit 1 Phenols Structure, Preparation, Properties and Reactions - Part 02. [Link]

-

Chemistry LibreTexts. Physical Properties of Phenol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-2-methoxybenzoic Acid: A Versatile Intermediate for Pharmaceutical and Organic Synthesis. [Link]

-

MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

Sources

An In-depth Technical Guide to 3-Bromo-2-methoxyphenol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Bromo-2-methoxyphenol is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a hydroxyl, a methoxy, and a bromine group on the benzene ring, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, thorough characterization, and its emerging applications in medicinal chemistry and materials science. As a Senior Application Scientist, the aim is to present this information with a focus on the practical insights and mechanistic understanding necessary for its effective utilization in a research and development setting.

Core Molecular Attributes

A foundational understanding of a molecule begins with its fundamental properties. These data are crucial for reaction planning, stoichiometric calculations, and analytical characterization.

Molecular Formula and Weight

The chemical formula for 3-Bromo-2-methoxyphenol is C₇H₇BrO₂ .[1][2] This composition gives it a molecular weight of approximately 203.03 g/mol .[1][2]

Chemical Structure and CAS Number

The structure of 3-Bromo-2-methoxyphenol is characterized by a benzene ring substituted with a bromine atom at position 3, a methoxy group (-OCH₃) at position 2, and a hydroxyl group (-OH) at position 1.

CAS Number: 88275-88-1[2][3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Bromo-2-methoxyphenol is presented in the table below. These properties are essential for determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 203.03 g/mol | [1][2] |

| Molecular Formula | C₇H₇BrO₂ | [1][2] |

| Melting Point | 35-36 °C | [3] |

| Physical Form | Solid at <35°C, Liquid at >36°C | [3] |

| Purity | Typically ≥98% | [3] |

| Storage Temperature | 4°C, under nitrogen | [3] |

Synthesis of 3-Bromo-2-methoxyphenol: A Mechanistic Approach

The synthesis of 3-Bromo-2-methoxyphenol can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and required purity. A common and logical approach involves the electrophilic bromination of 2-methoxyphenol (guaiacol).

Electrophilic Aromatic Substitution: Bromination of 2-Methoxyphenol

The hydroxyl and methoxy groups of 2-methoxyphenol are ortho-, para-directing and activating groups. This electronic influence makes the aromatic ring highly susceptible to electrophilic attack. The directing effects of these two groups are synergistic, primarily activating the positions ortho and para to the hydroxyl group and ortho and para to the methoxy group.

Experimental Protocol: Synthesis via Dakin Reaction of 2-bromo-6-formyl-anisole

A reported synthesis of 3-bromo-2-methoxyphenol involves the Dakin reaction of 2-bromo-6-formyl-anisole.[4]

Materials:

-

2-bromo-6-formyl-anisole

-

Methylene chloride (CH₂Cl₂)

-

Sodium dibasic phosphate (Na₂HPO₄)

-

Trifluoroperacetic acid (TFPAA)

-

10% aqueous sodium carbonate (Na₂CO₃)

-

Diethyl ether (Et₂O)

-

1 N aqueous sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

A solution of 2-bromo-6-formyl-anisole (0.037 g) in methylene chloride (1 ml) is prepared.

-

Sodium dibasic phosphate (0.54 g) and trifluoroperacetic acid (1.3 ml) are added to the solution.

-

The mixture is stirred overnight.

-

10% aqueous sodium carbonate (5 ml) and diethyl ether (5 ml) are added, and the mixture is stirred for 1.5 hours.

-

The layers are separated, and the ether portion is extracted with 1 N aqueous sodium hydroxide.

-

The basic aqueous extracts are acidified and then extracted with diethyl ether.

-

Concentration of the final ether extracts yields 3-bromo-2-methoxyphenol.[4]

Causality Behind Experimental Choices:

-

Trifluoroperacetic acid is a powerful oxidizing agent used in the Dakin reaction to convert an aryl aldehyde to a phenol.

-

Sodium dibasic phosphate acts as a buffer to control the pH of the reaction mixture.

-

The extraction with sodium hydroxide deprotonates the phenolic product, transferring it to the aqueous layer and separating it from non-acidic impurities.

-

Subsequent acidification reprotonates the phenoxide, allowing it to be extracted back into an organic solvent.

Caption: Workflow for the synthesis of 3-Bromo-2-methoxyphenol.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic region will likely display a complex splitting pattern due to the three adjacent protons on the ring. The methoxy group will appear as a sharp singlet, and the phenolic proton will be a broad singlet, the chemical shift of which can be concentration-dependent and affected by hydrogen bonding.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents. The carbon of the methoxy group will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include a broad O-H stretch for the hydroxyl group, C-O stretching bands for the phenol and the methoxy ether linkage, and C-H stretching and bending vibrations for the aromatic ring and the methyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50.7% and 49.3%, respectively).

Chemical Reactivity and Synthetic Utility

The reactivity of 3-Bromo-2-methoxyphenol is dictated by its three functional groups, making it a valuable building block in organic synthesis.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This allows for O-alkylation and O-acylation reactions to introduce a variety of substituents.

Reactions of the Bromine Atom

The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of a new carbon-carbon bond.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl products.

The utility of brominated methoxyphenols as precursors in the synthesis of complex molecules, such as the tyrosine kinase inhibitor Bosutinib, highlights the importance of these cross-coupling strategies.[2]

Caption: Key reactive sites of 3-Bromo-2-methoxyphenol.

Applications in Research and Drug Development

Halogenated phenols and anisoles are prevalent scaffolds in bioactive molecules. The unique substitution pattern of 3-Bromo-2-methoxyphenol makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications.

Building Block for Bioactive Molecules

Derivatives of brominated phenols have shown a wide range of biological activities, including antioxidant and anticancer properties.[5][6] The ability to functionalize both the hydroxyl and bromo positions allows for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs. Methoxyphenols, in general, have been investigated for their antioxidant and anti-inflammatory properties, with some acting as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[7]

Safety, Handling, and Storage

Proper handling and storage of 3-Bromo-2-methoxyphenol are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

Based on safety data for 3-Bromo-2-methoxyphenol and its isomers, the compound is classified as harmful and an irritant.[3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][8]

-

For long-term stability, it is recommended to store at 4°C under an inert atmosphere such as nitrogen.[3]

Conclusion

3-Bromo-2-methoxyphenol is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its well-defined physical and chemical properties, coupled with its diverse reactivity, make it an important tool for the construction of complex molecular targets. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

PrepChem. (n.d.). Synthesis of 3-bromo-2-methoxyphenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21877534, 3-Bromo-2-methoxyphenol. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]

-

Merck. (n.d.). 3-Bromo-2-methoxyphenol. Retrieved from [Link]

-

Rzepa, H. (2014). Aromatic electrophilic substitution. A different light on the bromination of benzene. Henry Rzepa's Blog. Retrieved from [Link]

-

Pearson+. (2023). Bromination of a highly electron-rich alkene such as 2-methoxybut-2-ene. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]

-

ResearchGate. (2015). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Retrieved from [Link]

-

MDPI. (2020). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

-

University of Cologne. (2015). Problem of the Month: February 2015. Retrieved from [Link]

-

PubMed. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

MDPI. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

-

Labinsights. (2023). Bioactive Molecules for Scientific Use. Retrieved from [Link]

-

ResearchGate. (2024). Mechanic proposal for the electrophilic bromination mediated by the PIDA–AlBr3 system. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Bromo-2-methoxyphenol | C7H7BrO2 | CID 21877534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-2-methoxyphenol | 88275-88-1 [sigmaaldrich.cn]

- 4. prepchem.com [prepchem.com]

- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-溴-3-甲氧基苯酚 97% (GC) | Sigma-Aldrich [sigmaaldrich.com]

solubility of 3-Bromo-2-methoxyphenol in organic solvents

An In-depth Technical Guide on the Solubility of 3-Bromo-2-methoxyphenol

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior in reaction chemistry, purification, formulation, and ultimately, its bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-2-methoxyphenol (CAS: 88275-88-1) in organic solvents. In the absence of extensive published quantitative data for this specific compound, this document synthesizes theoretical principles, predictive models, and detailed experimental protocols. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to systematically evaluate and leverage the solubility characteristics of 3-Bromo-2-methoxyphenol and structurally related compounds.

Physicochemical Profile of 3-Bromo-2-methoxyphenol

A molecule's structure and inherent properties are the primary determinants of its solubility. 3-Bromo-2-methoxyphenol is a substituted phenol featuring a combination of functional groups that create a distinct polarity profile. Its structure consists of:

-

A hydrophobic aromatic benzene ring.

-

A hydrophilic, hydrogen-bond-donating hydroxyl (-OH) group.

-

A polar, hydrogen-bond-accepting methoxy (-OCH₃) group.

-

A lipophilic, electron-withdrawing bromine (-Br) atom.

This unique combination of functionalities suggests a nuanced solubility behavior, allowing for interaction with a range of solvent types. Key physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 88275-88-1 | [1] |

| Molecular Formula | C₇H₇BrO₂ | [1] |

| Molecular Weight | 203.04 g/mol | |

| Melting Point | 35-36 °C | |

| Physical Form | Solid below 35°C, Liquid above 36°C | |

| Purity | 98% (Typical) |

Theoretical Framework for Solubility Prediction

While direct experimental data is the gold standard, theoretical models provide a robust framework for initial solvent selection and for understanding the intermolecular forces at play.

The Principle of "Like Dissolves Like"

This foundational principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For 3-Bromo-2-methoxyphenol, this means:

-

Polar Solvents: The hydroxyl and methoxy groups can engage in hydrogen bonding and dipole-dipole interactions with polar solvents. Protic polar solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, while aprotic polar solvents (e.g., DMSO, DMF, acetone) can act as hydrogen bond acceptors.

-

Nonpolar Solvents: The brominated aromatic ring is nonpolar and lipophilic, favoring interactions via London dispersion forces with nonpolar solvents (e.g., hexane, toluene).

Therefore, a balance between these forces will dictate the optimal solvent. It is anticipated that 3-Bromo-2-methoxyphenol will exhibit greater solubility in polar organic solvents compared to nonpolar hydrocarbons or highly polar water.[2]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters offer a powerful tool that moves beyond the monodimensional "polarity" concept.[3] HSP dissects the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical (both solute and solvent) can be assigned a point in this three-dimensional "Hansen space." The principle states that solvents with HSP values close to those of the solute will be effective at dissolving it. The distance (Ra) between the solute and solvent in Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, solubility is favorable.[4] This creates a "solubility sphere" for the solute.

Caption: A diagram illustrating the Hansen Solubility Sphere concept.

While the exact HSP values for 3-Bromo-2-methoxyphenol are not published, they can be estimated using group contribution methods.[5][6] This predictive tool is invaluable for screening new solvent systems, including solvent blends, to optimize solubility for processes like crystallization.

Predicted Qualitative Solubility Profile

Based on the theoretical principles outlined above, the following table provides a predicted qualitative solubility profile for 3-Bromo-2-methoxyphenol in a range of common laboratory solvents. These predictions serve as a starting point for experimental verification.

| Solvent Class | Solvent | Polarity Index | Prediction | Rationale |

| Polar Protic | Methanol | 6.6 | High Solubility | Strong H-bonding with -OH and -OCH₃ groups. |

| Ethanol | 5.2 | High Solubility | Strong H-bonding with -OH and -OCH₃ groups. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Very High Solubility | Strong H-bond acceptor and high polarity. A related compound, 4-Bromo-2-methoxyphenol, is highly soluble in DMSO (200 mg/mL).[7] |

| N,N-Dimethylformamide (DMF) | 6.4 | High Solubility | Strong H-bond acceptor and high polarity. | |

| Acetone | 5.4 | High Solubility | Good H-bond acceptor. | |

| Ethyl Acetate | 4.3 | Moderate Solubility | Moderate polarity and H-bond acceptor capability. | |

| Ethers | Tetrahydrofuran (THF) | 4.2 | Moderate Solubility | Cyclic ether with moderate polarity. |

| Diethyl Ether | 2.9 | Sparingly Soluble | Lower polarity and weaker H-bond acceptor. | |

| Chlorinated | Dichloromethane (DCM) | 3.4 | Moderate Solubility | Can interact with the aromatic ring and polar groups. |

| Chloroform | 4.3 | Moderate Solubility | Can interact with the aromatic ring and polar groups.[2] | |

| Aromatic | Toluene | 2.4 | Sparingly Soluble | Primarily dispersion forces with the aromatic ring. |

| Nonpolar | Hexane | 0.0 | Insoluble | Lacks polar and H-bonding interactions. |

| Aqueous | Water | 9.0 | Sparingly Soluble | The large, hydrophobic brominated ring limits solubility despite the H-bonding -OH group. Phenol itself has limited water solubility.[2] |

Experimental Protocols for Solubility Determination

To move from prediction to practice, rigorous experimental determination is required. The following protocols describe the gold-standard equilibrium method and a rapid screening approach.

Thermodynamic Solubility via the Shake-Flask Method

This method is considered the benchmark for determining the equilibrium (thermodynamic) solubility of a compound in a given solvent at a specific temperature.[8][9] It measures the saturation concentration of the solute in a solvent.

Causality Behind the Method: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation, achieving thermodynamic equilibrium. The extended agitation period (24-72 hours) is critical to ensure this equilibrium is reached, overcoming any kinetic barriers to dissolution. Centrifugation and filtration are self-validating steps to ensure that only the dissolved analyte is measured, free from any undissolved solid particles that would artificially inflate the result.

Workflow Diagram: Shake-Flask Solubility Determination

Caption: Experimental workflow for the Shake-Flask method.

Detailed Step-by-Step Protocol:

-

Preparation: Add an excess amount of crystalline 3-Bromo-2-methoxyphenol to a glass vial. The excess solid should be visually apparent throughout the experiment to ensure saturation.

-

Solvent Addition: Add a precise, known volume of the pre-equilibrated test solvent to the vial.

-

Sealing: Securely cap the vial (e.g., with a PTFE-lined cap) to prevent solvent evaporation during the experiment.

-

Equilibration: Place the vial in an orbital shaker or tumbling rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate at a constant speed for a period sufficient to reach equilibrium, typically 24 to 72 hours.

-

Phase Separation: After equilibration, remove the vial and allow it to stand, or centrifuge it at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are disturbed. It is best practice to filter the supernatant through a 0.45 µm syringe filter compatible with the solvent.

-

Analysis: Quantify the concentration of 3-Bromo-2-methoxyphenol in the filtered supernatant using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

-

Calculation: The measured concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature. Report the value in appropriate units (e.g., mg/mL or mol/L).

High-Throughput Screening (HTS) for Rapid Assessment

For drug discovery and process development where multiple solvents must be screened quickly, a miniaturized, 96-well plate-based format can be used.[10]

Causality Behind the Method: This kinetic solubility method prioritizes speed over precision. A concentrated stock solution in a "universal" solvent like DMSO is used to dispense a uniform film of the compound. The subsequent addition of test solvents and measurement after a shorter incubation period provides an estimate of solubility. This approach is self-validating for its purpose: to rank-order solvents and identify promising candidates for further, more rigorous analysis by the shake-flask method.

Detailed Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of 3-Bromo-2-methoxyphenol in a solvent of known high solubility (e.g., 100 mg/mL in DMSO).

-

Plating: Dispense a small, precise volume (e.g., 2 µL) of the stock solution into the bottom of the wells of a 96-well microplate.

-

Evaporation: Evaporate the DMSO, typically using a vacuum centrifuge, leaving a dry film of the compound in each well.

-

Solvent Addition: Add a known volume (e.g., 200 µL) of the various test solvents to the wells. Seal the plate.

-

Incubation: Shake the plate at a controlled temperature for a defined period (e.g., 2 to 18 hours).

-

Analysis: Measure the concentration of the dissolved compound. This can be done directly via a UV-Vis plate reader if the compound has a chromophore and the solvent does not interfere, or by analyzing the supernatant via HPLC. The result is an apparent or kinetic solubility value.

Safety and Handling Considerations

As a laboratory chemical, 3-Bromo-2-methoxyphenol requires appropriate handling. Based on available Safety Data Sheets (SDS), it is classified as a substance that can cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 4°C under nitrogen.

Conclusion

3-Bromo-2-methoxyphenol is a molecule with a hybrid polarity profile, suggesting solubility across a range of organic solvents, with a preference for polar protic and polar aprotic systems like alcohols, DMSO, and acetone. While extensive quantitative data is not publicly available, this guide provides the theoretical foundation and practical, self-validating experimental protocols necessary for researchers to confidently determine its solubility. The Shake-Flask method remains the definitive approach for establishing thermodynamic solubility, crucial for robust process development and formulation, while HTS methods offer a rapid path for initial solvent screening. A systematic application of these principles and methods will enable the effective use of 3-Bromo-2-methoxyphenol in research and development.

References

- BenchChem. An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.

- Sigma-Aldrich. 3-Bromo-2-methoxyphenol Product Page.

- ResearchGate. Studies on the solubility of phenolic compounds.

- BenchChem. A Technical Guide to Determining the Solubility of 2,4-Dibromo-5-methoxyphenol in Organic Solvents.

- PubChem, National Institutes of Health. 3-Bromo-2-methoxyphenol.

- Solubility of Things. Phenol.

- ResearchGate. Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling.

- Hansen Solubility Parameters. Official Site.

- SpringerLink. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.

- University of Calgary. Solubility of Organic Compounds.

- ACS Publications. Pencil and Paper Estimation of Hansen Solubility Parameters.

- MDPI. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.

- BenchChem. An In-depth Technical Guide on the Solubility of 3-bromo-7-chloro-1-benzothiophene.

Sources

- 1. 3-Bromo-2-methoxyphenol | C7H7BrO2 | CID 21877534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method (2008) | Emmanuel Stefanis | 414 Citations [scispace.com]

- 6. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Thermophysical Properties of 3-Bromo-2-methoxyphenol

This technical guide provides a comprehensive analysis of the thermophysical properties of 3-Bromo-2-methoxyphenol (CAS No. 88275-88-1), a substituted phenol of interest to researchers and professionals in drug development and chemical synthesis. This document will delve into its known melting point, address the absence of a readily available boiling point in the literature, and provide a detailed, field-proven methodology for its experimental determination.

Introduction to 3-Bromo-2-methoxyphenol

3-Bromo-2-methoxyphenol is an aromatic organic compound with the chemical formula C₇H₇BrO₂.[1] Its structure, featuring a hydroxyl group, a methoxy group, and a bromine atom on the benzene ring, makes it a valuable intermediate in the synthesis of more complex molecules. The interplay of these functional groups dictates its physical and chemical properties, including its melting and boiling points, which are critical parameters for its purification, handling, and application in various chemical processes.

Thermophysical Data Summary

A critical aspect of characterizing any chemical compound is the determination of its fundamental physical constants. The following table summarizes the available and pertinent data for 3-Bromo-2-methoxyphenol.

| Property | Value | Source |

| Melting Point | 35-36 °C | Sigma-Aldrich[2] |

| Physical Form | Solid below 35°C, Liquid above 36°C | Sigma-Aldrich[2] |

| Boiling Point | Not reported in available literature | N/A |

| Molecular Weight | 203.04 g/mol | Merck |

| Chemical Formula | C₇H₇BrO₂ | PubChem[1] |

In-Depth Analysis of Thermophysical Properties

Melting Point: A Sharp Transition

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, this transition is typically sharp and well-defined. The reported melting point of 3-Bromo-2-methoxyphenol is 35-36 °C .[2] This narrow range suggests a relatively high degree of purity for the commercially available compound. The transition from a solid to a liquid state just above room temperature has practical implications for its storage and handling, necessitating a controlled environment to maintain its solid form.[2]

Boiling Point: An Undetermined Critical Parameter

Despite a thorough review of available chemical databases and scientific literature, an experimentally determined boiling point for 3-Bromo-2-methoxyphenol has not been reported. This absence of data necessitates an experimental approach for its determination. The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For substituted phenols, boiling points are influenced by factors such as molecular weight and intermolecular forces, including hydrogen bonding and dipole-dipole interactions.

Experimental Determination of Boiling Point: A Validated Protocol

The following section provides a detailed, step-by-step methodology for the accurate determination of the boiling point of 3-Bromo-2-methoxyphenol. The Thiele tube method is recommended for its efficiency with small sample sizes.

Principle of the Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[3] It relies on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure. This is observed by the cessation of a steady stream of bubbles from an inverted capillary tube immersed in the heated liquid, followed by the liquid being drawn into the capillary upon cooling.[3][4]

Experimental Workflow Diagram

Figure 1: Experimental workflow for the determination of the boiling point of 3-Bromo-2-methoxyphenol using the Thiele tube method.

Step-by-Step Methodology

-

Sample Preparation:

-

Place approximately 0.5 mL of 3-Bromo-2-methoxyphenol into a small test tube (e.g., 75 x 10 mm).

-

Take a capillary tube (sealed at one end) and invert it, placing the open end down into the liquid in the test tube.

-

-

Apparatus Setup:

-

Attach the small test tube to a thermometer using a rubber band or a suitable clamp. The bulb of the thermometer should be level with the bottom of the test tube.

-

Clamp the thermometer so that the test tube and thermometer bulb are immersed in the mineral oil of a Thiele tube. Ensure the top of the test tube is above the oil level to prevent contamination.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a micro-burner or a heating mantle. The design of the Thiele tube ensures even heat distribution through convection currents in the oil.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Continue gentle heating until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube. This indicates that the vapor of the sample has displaced all the air and the vapor pressure inside the capillary is greater than the atmospheric pressure.

-

-

Cooling and Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The rate of bubbling will decrease as the liquid cools.

-

Carefully observe the capillary tube. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn up into the capillary tube.

-

Record the temperature on the thermometer at this precise moment. This is the observed boiling point.

-

-

Self-Validation and Data Integrity:

-

For robust and trustworthy data, repeat the determination at least two more times with fresh samples. The recorded boiling points should be within a narrow range (e.g., ± 1 °C).

-

Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

-

Conclusion

This technical guide has provided a detailed overview of the known thermophysical properties of 3-Bromo-2-methoxyphenol, highlighting its melting point of 35-36 °C. While its boiling point is not documented in readily accessible literature, this guide has presented a rigorous and validated experimental protocol for its determination. The accurate measurement of these fundamental physical constants is paramount for the effective and safe utilization of this compound in research and development, particularly in the pharmaceutical and chemical industries.

References

-

PubChem. (n.d.). 3-Bromo-2-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Journal of Visualized Experiments. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

Sources

Foreword: The Scientific Imperative for Exploring Novel Chemical Scaffolds

An In-Depth Technical Guide to Investigating the Potential Biological Activity of 3-Bromo-2-methoxyphenol

In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. The compound 3-Bromo-2-methoxyphenol, a brominated derivative of guaiacol, stands at the intersection of two well-established pharmacophores: the 2-methoxyphenols (guaiacols) and the halogenated phenols. While direct, extensive research on this specific molecule is nascent, its structural components provide a compelling, scientifically-grounded rationale for investigating its potential as a therapeutic agent. This guide is structured not as a review of existing data, but as a strategic roadmap for researchers and drug development professionals. It outlines the hypothesized biological activities, the causal logic behind experimental designs, and the rigorous, self-validating protocols required to comprehensively characterize the bio-potential of 3-Bromo-2-methoxyphenol.

Deconstructing the Molecule: A Rationale for Hypothesized Bioactivity

The chemical structure of 3-Bromo-2-methoxyphenol (C₇H₇BrO₂) offers immediate clues to its likely biological profile.[1] It is a composite of a guaiacol core and a bromine substituent, each contributing known pharmacological properties.

-

The 2-Methoxyphenol (Guaiacol) Core: This moiety is prevalent in nature and is recognized for its potent antioxidant and anti-inflammatory properties.[2][3][4] The phenolic hydroxyl group can readily donate a hydrogen atom to neutralize free radicals, mitigating oxidative stress, a key factor in numerous chronic diseases.[4] Furthermore, various guaiacol derivatives have been identified as inhibitors of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and myeloperoxidase (MPO).[5][6]

-

The Bromo- Substituent: Halogenation, particularly bromination, is a well-established strategy in medicinal chemistry to enhance the therapeutic index of a compound. The presence of bromine increases lipophilicity, which can improve membrane permeability and cellular uptake.[7] This modification often results in amplified antimicrobial, anticancer, and anti-inflammatory activities compared to the non-halogenated parent compound.[7][8][9]

Based on this structural analysis, we can logically hypothesize that 3-Bromo-2-methoxyphenol possesses significant potential in four key areas: Antioxidant, Antimicrobial, Anti-inflammatory, and Anticancer activities. The following sections provide the experimental frameworks to rigorously test these hypotheses.

A Proposed Workflow for Comprehensive Biological Evaluation

A systematic investigation is critical to efficiently characterize a novel compound. The following workflow ensures that each step logically informs the next, from broad screening to more focused mechanistic studies.

Caption: Proposed workflow for evaluating the biological efficacy of 3-Bromo-2-methoxyphenol.

Experimental Protocols & Mechanistic Rationale

This section details the step-by-step methodologies for investigating each hypothesized activity. The rationale behind the choice of each assay is provided to align with the principles of expertise and trustworthiness.

Assessment of Antioxidant Activity

Causality: The 2-methoxyphenol structure suggests inherent radical-scavenging ability. Quantifying this activity is a fundamental first step. We will employ two complementary assays to assess different aspects of antioxidant action.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of 3-Bromo-2-methoxyphenol (e.g., 1 to 200 µM) in methanol. Ascorbic acid is used as a positive control.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.[10]

-

Incubation: Incubate the plate in darkness at room temperature for 30 minutes.[10]

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. A control well contains methanol and the DPPH solution.[10]

-

Data Analysis: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100. The IC₅₀ value (the concentration that scavenges 50% of DPPH radicals) is determined from a dose-response curve.[10]

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the compound's ability to scavenge the ABTS radical cation, and it is applicable to both hydrophilic and lipophilic antioxidants.

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[2] Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Reaction: Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution.

-

Incubation: Allow the reaction to proceed for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Data Analysis: Calculate the percentage of inhibition as in the DPPH assay and determine the IC₅₀ value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[3]

Evaluation of Antimicrobial & Antibiofilm Properties

Causality: Halogenated phenols are known to disrupt microbial cell membranes and key cellular processes.[11] The increased lipophilicity from the bromine atom in 3-Bromo-2-methoxyphenol is expected to enhance this activity.[7]

Protocol 3: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

This protocol determines the lowest concentration of the compound that inhibits visible growth and the lowest concentration that kills the bacteria, respectively.

-

Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of 3-Bromo-2-methoxyphenol in an appropriate broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (broth + inoculum) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth.[8]

-

MBC Determination: To determine the MBC, take an aliquot from the wells showing no growth and plate it on agar. After incubation, the lowest concentration that results in ≥99.9% reduction in CFU/mL compared to the initial inoculum is the MBC.[12]

Investigation of Anti-inflammatory Effects

Causality: Compounds with a guaiacol core are known to inhibit inflammatory pathways.[5][13] A key mechanism is the inhibition of the NF-κB signaling pathway, which controls the expression of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Caption: Hypothesized inhibition of the LPS-induced NF-κB signaling pathway.

Protocol 4: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This protocol measures the compound's ability to inhibit the production of NO, a key inflammatory mediator.

-